Ethyl 6-chloro-2,4-diphenylquinoline-3-carboxylate
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Overview
Description
Ethyl 6-chloro-2,4-diphenylquinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with ethyl, chloro, and diphenyl groups. The presence of these substituents imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-chloro-2,4-diphenylquinoline-3-carboxylate typically involves a multi-step process. One common method starts with the Friedländer condensation of o-aminobenzophenones with diethylmalonate to form ethyl-2-oxoquinoline-3-carboxylates. This intermediate is then chlorinated using phosphorus oxychloride (POCl3) to yield the desired this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-2,4-diphenylquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline core can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoquinoline derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Ethyl 6-chloro-2,4-diphenylquinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers use it to study the interactions of quinoline derivatives with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of ethyl 6-chloro-2,4-diphenylquinoline-3-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, such as topoisomerases and kinases .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-chloroquinoline-3-carboxylate
- 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Quinoxaline derivatives
Uniqueness
Ethyl 6-chloro-2,4-diphenylquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and diphenyl groups enhances its reactivity and potential as a pharmacophore compared to other quinoline derivatives.
Properties
Molecular Formula |
C24H18ClNO2 |
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Molecular Weight |
387.9 g/mol |
IUPAC Name |
ethyl 6-chloro-2,4-diphenylquinoline-3-carboxylate |
InChI |
InChI=1S/C24H18ClNO2/c1-2-28-24(27)22-21(16-9-5-3-6-10-16)19-15-18(25)13-14-20(19)26-23(22)17-11-7-4-8-12-17/h3-15H,2H2,1H3 |
InChI Key |
HZOJDNCQCPVGRP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2)Cl)N=C1C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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